Cas no 898788-52-8 (4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone)

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenoneは、有機合成化学において重要な中間体として利用されるベンゾフェノン誘導体です。その構造的特徴として、カルボエトキシ基と4-メチルピペラジノメチル基を有しており、これらが分子の反応性や溶解性に寄与しています。特に、医薬品中間体としての応用が期待されており、複雑な化合物合成における多様な修飾が可能です。高い純度と安定性を備えており、実験室規模から工業生産まで幅広い用途に対応できます。また、適切な保管条件下で長期保存が可能な点も利点の一つです。

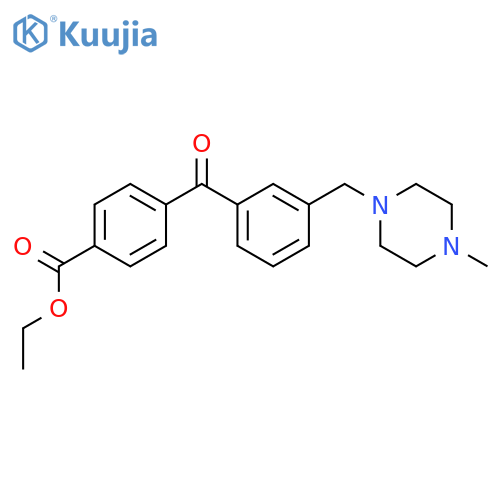

898788-52-8 structure

商品名:4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone

CAS番号:898788-52-8

MF:C22H26N2O3

メガワット:366.453445911407

MDL:MFCD03842301

CID:881008

PubChem ID:24725022

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone 化学的及び物理的性質

名前と識別子

-

- 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone

- ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

- 4'-CARBOETHOXY-3-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE

- 898788-52-8

- MFCD03842301

- Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate

- DTXSID20643418

- 4'-carboethoxy-3-(4-methylpiperazinomethyl)benzophenone

- AKOS016020404

-

- MDL: MFCD03842301

- インチ: InChI=1S/C22H26N2O3/c1-3-27-22(26)19-9-7-18(8-10-19)21(25)20-6-4-5-17(15-20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3

- InChIKey: USOCYNZUJMCMNN-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(C)CC3

計算された属性

- せいみつぶんしりょう: 366.19400

- どういたいしつりょう: 366.19434270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 494

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

- PSA: 49.85000

- LogP: 2.71750

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone セキュリティ情報

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C083460-500mg |

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |

898788-52-8 | 500mg |

$ 735.00 | 2022-06-06 | ||

| abcr | AB365034-2 g |

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; . |

898788-52-8 | 97% | 2g |

€1677.00 | 2023-06-20 | |

| Fluorochem | 205009-2g |

4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |

898788-52-8 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| Fluorochem | 205009-5g |

4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |

898788-52-8 | 97% | 5g |

£2025.00 | 2022-03-01 | |

| abcr | AB365034-1g |

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; . |

898788-52-8 | 97% | 1g |

€932.90 | 2025-02-21 | |

| Ambeed | A290623-1g |

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |

898788-52-8 | 95+% | 1g |

$470.0 | 2024-04-16 | |

| abcr | AB365034-1 g |

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; . |

898788-52-8 | 97% | 1g |

€932.90 | 2023-06-20 | |

| TRC | C083460-250mg |

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone |

898788-52-8 | 250mg |

$ 440.00 | 2022-06-06 | ||

| A2B Chem LLC | AH89597-1g |

4'-CARBOETHOXY-3-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE |

898788-52-8 | 97% | 1g |

$644.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658537-5g |

Ethyl 4-(3-((4-methylpiperazin-1-yl)methyl)benzoyl)benzoate |

898788-52-8 | 98% | 5g |

¥23158.00 | 2024-04-26 |

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

898788-52-8 (4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone) 関連製品

- 898788-50-6(3-Carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone)

- 898783-54-5(4-Carboethoxy-4'-(4-methylpiperazinomethyl)- benzophenone)

- 898782-92-8(3'-Carboethoxy-2-(4-methylpiperazinomethyl) benzophenone)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898788-52-8)4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone

清らかである:99%

はかる:1g

価格 ($):423.0